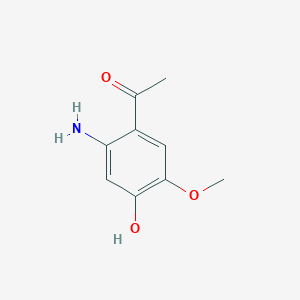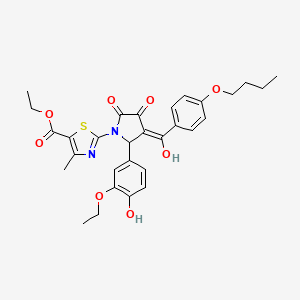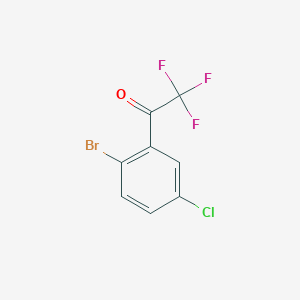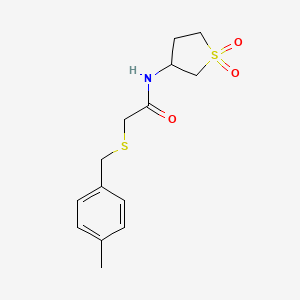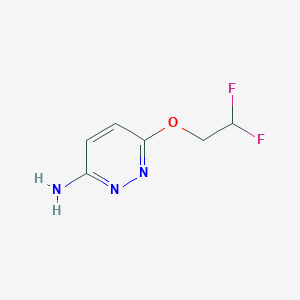
6-(2,2-Difluoroethoxy)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Difluoroethoxy)pyridazin-3-amine is a chemical compound with the molecular formula C6H7F2N3O. It belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 2,2-difluoroethoxy group and an amine group, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Difluoroethoxy)pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines.
Applications De Recherche Scientifique
6-(2,2-Difluoroethoxy)pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP. This inhibition can result in various physiological effects, such as vasodilation and anti-inflammatory responses . The compound may also interact with ion channels and receptors, modulating their activity and contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness
6-(2,2-Difluoroethoxy)pyridazin-3-amine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C6H7F2N3O |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
6-(2,2-difluoroethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-2-1-5(9)10-11-6/h1-2,4H,3H2,(H2,9,10) |
Clé InChI |
UOQGWWQTRRRWLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1N)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
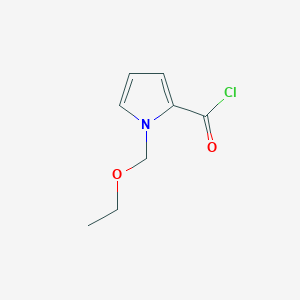
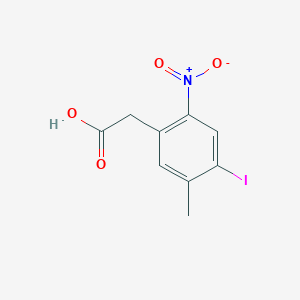
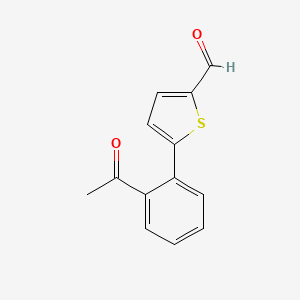
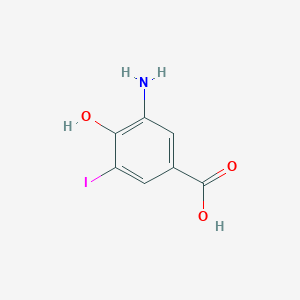
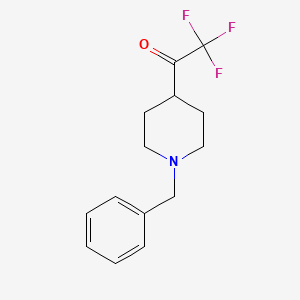
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
